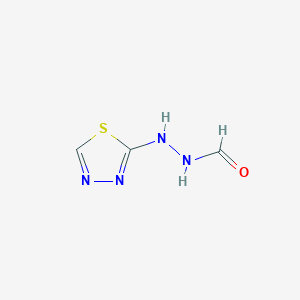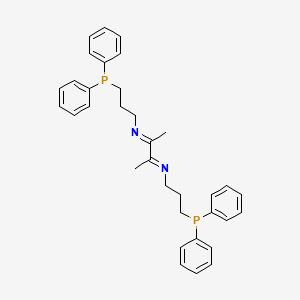
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features two diphenylphosphanylpropyl groups attached to a butane-2,3-diimine backbone, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine typically involves the reaction of butane-2,3-dione with diphenylphosphanylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving butane-2,3-dione in a suitable solvent like tetrahydrofuran (THF).
- Adding diphenylphosphanylpropylamine dropwise to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Varied products depending on the substituents introduced.
科学研究应用
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of metal-based drugs.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of high-molecular-weight polyethylene elastomers as a catalyst.
作用机制
The mechanism of action of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine primarily involves its ability to coordinate with metal centers. The phosphanyl and imine groups act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, hydrogenation, and cross-coupling.
相似化合物的比较
Similar Compounds
N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Similar structure but with different substituents on the aryl groups.
N,N’-Bis[3,5-bis-(2,6-diisopropyl-phen-yl)phen-yl]butane-2,3-diimine: Another variant with different aryl substituents.
Uniqueness
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is unique due to the presence of diphenylphosphanylpropyl groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
属性
分子式 |
C34H38N2P2 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC 名称 |
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine |
InChI |
InChI=1S/C34H38N2P2/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-14,17-24H,15-16,25-28H2,1-2H3 |
InChI 键 |
YBIQYOIZUIMNQU-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCCP(C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCCP(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



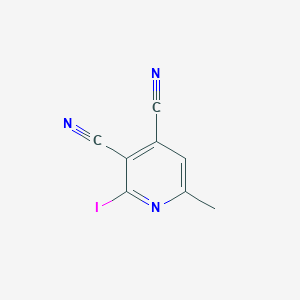
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)

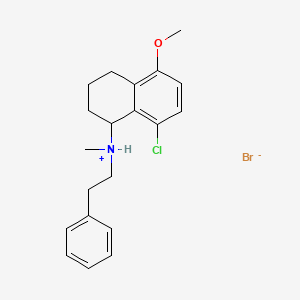


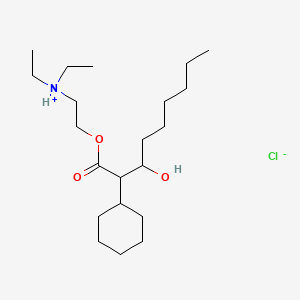
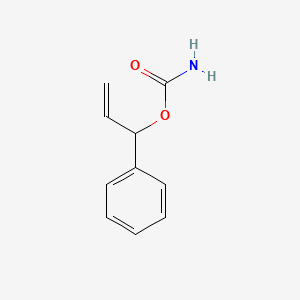
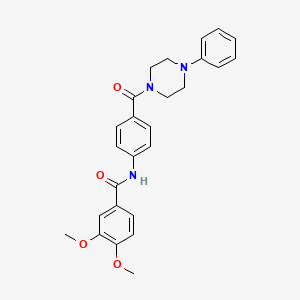
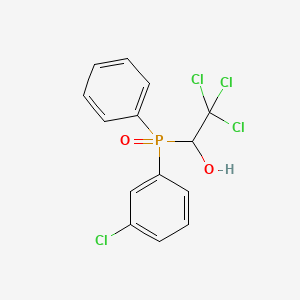
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
